Structural Uniqueness: Azetidine Ring Constraint vs. Common Piperidine/Pyrrolidine Analogs
The compound incorporates a four-membered azetidine ring directly attached to the pyrimidine core. In kinase inhibitor design, azetidine confers greater conformational rigidity and a distinct vector angle compared to the more flexible and widely used piperidine (six-membered) or pyrrolidine (five-membered) amine substituents. While no direct biochemical comparison is publicly available for this specific compound, literature on analogous azetidine-vs-piperidine matched pairs in kinase inhibitors demonstrates that this substitution can alter target residence time and isoform selectivity by factors exceeding 10-fold [1]. Users prioritizing conformational constraint or seeking to explore azetidine-specific binding interactions should select this compound over piperidine- or pyrrolidine-substituted pyrimidine analogs.
| Evidence Dimension | Conformational restriction (ring strain and exit vector geometry) |
|---|---|
| Target Compound Data | Azetidine ring: ~35° puckering amplitude; C-N-C bond angle ~91°; restricted pseudo-rotation |
| Comparator Or Baseline | Piperidine: chair conformer equilibrium; C-N-C angle ~110°; Pyrrolidine: envelope conformers; C-N-C angle ~105° |
| Quantified Difference | Ring strain energy: azetidine ~110 kJ/mol vs. piperidine ~6 kJ/mol; exit vector differs by ~30° relative to pyrimidine plane |
| Conditions | Molecular mechanics and DFT calculations on isolated ring systems (general class data, not compound-specific) |
Why This Matters
Conformational pre-organization can reduce entropic penalties upon target binding and may enhance selectivity for shallow or sterically constrained kinase hinge regions, making this compound a rational choice for fragment-based or structure-guided design campaigns.
- [1] Meanwell NA. Synopsis of some recent tactical application of bioisosteres in drug design. J Med Chem. 2011;54(8):2529-2591. Discusses impact of azetidine vs. piperidine on conformation and target binding. View Source
